2-(5-methyl-1H-1,2,4-triazol-3-yl)piperazine dihydrochloride is a compound that belongs to the class of piperazines and triazoles. It has garnered attention due to its potential biological activities, particularly in medicinal chemistry. The compound features a piperazine moiety linked to a 1,2,4-triazole ring, which is known for its diverse pharmacological properties.
This compound can be synthesized from various precursors involving piperazine and triazole derivatives. The synthesis often involves the reaction of 5-methyl-1H-1,2,4-triazole with piperazine under specific conditions to yield the dihydrochloride salt form.
The synthesis of 2-(5-methyl-1H-1,2,4-triazol-3-yl)piperazine dihydrochloride can be achieved through several methods:
The reaction conditions are crucial for optimizing yield and purity. Typical conditions include:
The molecular structure of 2-(5-methyl-1H-1,2,4-triazol-3-yl)piperazine dihydrochloride includes:
The molecular formula is C8H12Cl2N4, with a molecular weight of approximately 227.12 g/mol. The compound's structure can be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy.
The compound may participate in various chemical reactions typical for triazoles and piperazines:
Characterization of the compound post-synthesis often involves:
The mechanism of action of 2-(5-methyl-1H-1,2,4-triazol-3-yl)piperazine dihydrochloride is primarily related to its interaction with specific biological targets:
Studies have shown that triazole derivatives exhibit significant activity against various strains of fungi and bacteria . Detailed mechanisms often require further investigation through biochemical assays.
The physical properties include:
Chemical properties include:
The compound has potential applications in various fields:
The synthesis of 2-(5-methyl-1H-1,2,4-triazol-3-yl)piperazine dihydrochloride employs sequential heterocycle formation and coupling reactions. A prevalent approach involves:
Key limitations include moderate yields (45–65%) in alkylation due to regiochemical challenges and the requirement for multi-step purification. Recent advances employ in situ protection with tert-butoxycarbonyl (Boc) groups to direct N1-alkylation, improving yields to >75% [5].
Table 1: Conventional Synthesis Parameters and Outcomes
Step | Reagents/Conditions | Yield (%) | Key Challenges |
---|---|---|---|
Triazole formation | RCONHNH₂ + HCONH₂, 180°C, 8h | 70–80 | Thermal decomposition |
N-Alkylation | Triazole + 1-(2-chloroethyl)piperazine, K₂CO₃, DMF, 80°C | 45–65 | Regioselectivity (N1 vs. N2) |
Dihydrochloride salt | Free base + HCl, EtOH, 25°C | 85–95 | Stoichiometric control |
Continuous flow chemistry addresses bottlenecks in batch synthesis, particularly hazardous intermediate handling and thermal inefficiencies:
Optimization strategies include:
Table 2: Flow vs. Batch Synthesis Metrics
Parameter | Batch Process | Flow Process |
---|---|---|
Triazole reaction time | 8h | 0.5h |
Overall yield | 50–60% | 78–82% |
Temperature control | ±5°C | ±0.5°C |
Scale-up potential | Limited by heat transfer | Linear via reactor numbering |
Final product purity is critical for pharmaceutical applications:
Hybrid approaches are emerging:
Table 3: Purification Method Comparison
Method | Purity (%) | Yield (%) | Cost Efficiency | Scalability |
---|---|---|---|---|
Ethanol/water recrystallization | 99.5 | 85–90 | High | >100 kg batches |
Silica chromatography | 99.9 | 50–60 | Low | Limited to 5 kg |
Seeded crystallization | 99.8 | 90–93 | Moderate | >50 kg batches |
Post-synthesis analysis ensures structural fidelity:
These strategies collectively enable the production of 2-(5-methyl-1H-1,2,4-triazol-3-yl)piperazine dihydrochloride with pharmaceutical-grade purity, underscoring advancements in hybrid heterocycle synthesis [1] [3] [6].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2